Daminozide-d4
CAS No.:
Cat. No.: VC0210225
Molecular Formula: C₆H₈D₄N₂O₃
Molecular Weight: 164.2
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₆H₈D₄N₂O₃ |
|---|---|
| Molecular Weight | 164.2 |
Introduction
Chemical Identity and Structure
Daminozide-d4 is characterized by the replacement of four hydrogen atoms with deuterium atoms in the daminozide molecule. The compound exhibits the following fundamental chemical properties:
Basic Properties
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₈D₄N₂O₃ |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | 2,2,3,3-tetradeuterio-4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid |
| Synonyms | Aminozide-d4, Butanedioic acid 1-(2,2-Dimethylhydrazide)-d4, DMASA-d4, Alar-d4 |
| Appearance | Solid |
| CAS Number (unlabeled) | 1596-84-5 |
The compound features four deuterium atoms at positions 2 and 3 of the butanoic acid chain, as indicated by its molecular structure and IUPAC nomenclature . This strategic labeling provides the mass shift necessary for its function as an internal standard while maintaining chemical behavior similar to unlabeled daminozide.
Structural Identifiers
| Identifier | Value |
|---|---|
| SMILES | [2H]C([2H])(C(=O)NN(C)C)C([2H])([2H])C(=O)O |
| InChI | InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)/i3D2,4D2 |
| InChIKey | NOQGZXFMHARMLW-KHORGVISSA-N |
These structural identifiers provide standardized representations of Daminozide-d4's molecular structure, facilitating its identification across chemical databases and research publications .
Physical and Chemical Properties
Solubility Profile
Daminozide-d4 demonstrates differential solubility across various solvents, with greater solubility in organic solvents compared to aqueous solutions:
| Solvent | Solubility |
|---|---|
| Dimethyl Sulfoxide (DMSO) | 11 mg/ml |
| Dimethylformamide (DMF) | 5 mg/ml |
| Phosphate-Buffered Saline (pH 7.2) | 2 mg/ml |
This solubility profile guides the preparation of stock solutions for analytical applications, with DMSO being the preferred solvent for achieving higher concentrations .
Solution Preparation Guide
When preparing standard solutions of Daminozide-d4, the following volumes are recommended to achieve specific molar concentrations:
| Weight | 1 mM | 5 mM | 10 mM |
|---|---|---|---|
| 1 mg | 6.0901 mL | 1.218 mL | 0.609 mL |
| 5 mg | 30.4507 mL | 6.0901 mL | 3.0451 mL |
| 10 mg | 60.9013 mL | 12.1803 mL | 6.0901 mL |
These calculations provide laboratory technicians with precise guidance for preparing solutions at standardized concentrations, essential for quantitative analytical applications .
Applications in Analytical Chemistry
Internal Standard for Quantitative Analysis
The primary application of Daminozide-d4 is as an internal standard for the quantification of daminozide in various matrices using chromatographic techniques coupled with mass spectrometry. The deuterium labeling creates a mass shift that allows the compound to be distinguished from unlabeled daminozide while maintaining nearly identical chromatographic behavior .
For optimal analytical accuracy, the deuterated standard should be quantitated against a precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled). This approach controls for matrix effects and instrumental variations during analysis .
Quality Control Considerations
The product available commercially typically exhibits the following quality specifications:
| Parameter | Specification |
|---|---|
| Purity | ≥99% deuterated forms (d1-d4) or >95% (HPLC) |
| Accuracy of Sample Weight | Between 5% over and 2% under the stated amount |
These quality control parameters ensure reliable analytical performance when Daminozide-d4 is used as an internal standard .
Biological Activity of Parent Compound
While Daminozide-d4 itself is used primarily as an analytical tool, understanding the biological activity of its non-deuterated parent compound provides context for its analytical applications.
Enzymatic Inhibition Properties
Daminozide (non-deuterated) demonstrates selective inhibition of specific histone lysine demethylases:
| Enzyme | IC₅₀ Value |
|---|---|
| KDM2A | 1.5 µM |
| PHF8 | 0.55 µM |
| KDM7A | 2.1 µM |
| KDM3-6 | >100 µM |
| FIH, EGLN1, BBOX1 | >100 µM |
This inhibition profile demonstrates high selectivity for KDM2A, PHF8, and KDM7A over other related enzymes, suggesting potential applications in research related to epigenetic regulation .
Plant Growth Regulation
Daminozide has been extensively studied for its effects on plant growth and development. In Calendula officinalis (pot marigold), daminozide application at the visible bud stage at concentrations of 1,500, 3,500, or 5,000 ppm significantly reduces peduncle and internodal elongation .
Research has demonstrated various effects of daminozide on ornamental plants:
-
Reduction in plant height
-
Modification of flowering patterns
-
Alteration of secondary metabolite production (including essential oils)
In agricultural applications, formulations containing daminozide have historically been used to control plant growth parameters and fruit size, though regulatory status varies by jurisdiction .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C |
| Shipping Condition | Room temperature (or blue ice upon request) |
| Shelf Life | Varies by manufacturer (typically 1-4 years when properly stored) |
Proper storage is critical to maintain the stability and deuterium incorporation of Daminozide-d4. Stock solutions should be divided into single-use aliquots to avoid repeated freeze-thaw cycles that could potentially compromise analytical performance .
| Hazard | Classification |
|---|---|
| Skin Contact | Causes skin irritation |
| Eye Contact | Causes serious eye irritation |
| GHS Pictogram | GHS07 |
| Signal Word | Warning |
Appropriate safety precautions include thorough washing after handling, wearing eye protection/face protection, and implementing specific first-aid measures in case of exposure .
Research Applications and Future Perspectives
Current Research Applications
The primary research application of Daminozide-d4 is in analytical method development and validation for the detection and quantification of daminozide in various matrices, particularly in agricultural and environmental samples. As regulatory scrutiny of plant growth regulators continues to increase, reliable analytical methods become increasingly important .
Emerging Applications
While currently used primarily as an analytical standard, the availability of isotopically labeled daminozide may facilitate new research into the pharmacokinetics and metabolism of this plant growth regulator. Deuterium labeling allows researchers to track the compound through biological systems and identify metabolic pathways .
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